molecular formula C21H21ClO12 B196198 Myrtillin CAS No. 6906-38-3

Myrtillin

Cat. No. B196198
CAS RN: 6906-38-3
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-BTTVDUMLSA-N
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Description

Myrtillin is an anthocyanin, which is the 3-glucoside of delphinidin . It can be found in all green plants, most abundantly in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant .


Synthesis Analysis

Myrtillin exhibits antioxidant properties that can potentially counteract oxidative damage . In a study, Caenorhabditis elegans were administered varying concentrations of myrtillin and subsequently infected with different pathogens . The three-dimensional structure of myrtillin was docked to the crystal structure of different bacterial proteins .


Molecular Structure Analysis

The three-dimensional structure of myrtillin was docked to the crystal structure of different bacterial proteins . The crystal-docked structures with the lowest binding energy were visualized .


Chemical Reactions Analysis

The thermodynamic and kinetic constants of the network pH-dependent equilibrium of a new myrtillin (delphinidin 3-O-glucoside)-vescalagin hybrid pigment have been determined by UV-visible absorption and stopped flow experiments . The vescalagin substitution at the C-8’ center of myrtillin entails important variations on the pigment behavior upon pH changes .


Physical And Chemical Properties Analysis

The hybrid pigment showed lower pK’a and pKa values and a much higher value of Kh . At moderately acidic pH values (4 < pH < 6), the percentage of the hemiketal is much lower and the quinoidal base and the (E)-chalcone represent higher percentages relatively to those for myrtillin .

Scientific Research Applications

Cardiovascular Benefits

Myrtillin, a component of Vaccinium myrtillus (bilberry), has been studied for its effects on the cardiovascular system. Research has shown that myrtillin can inhibit the activity of angiotensin-converting enzyme (ACE) in human endothelial cells, suggesting potential benefits in preventing and protecting against cardiovascular diseases (Persson, Persson, & Andersson, 2009).

Antidiabetic Effects

A study on Vaccinium myrtillus L. (blueberry) leaves, which contain myrtillin, demonstrated their efficacy in reducing plasma glucose and triglyceride levels in diabetic rats. This suggests that myrtillin could be useful in the treatment of diabetes-associated dyslipidemia (Cignarella, Nastasi, Cavalli, & Puglisi, 1996).

Antidepressant Potential

The antidepressant effects of myrtillin have been evaluated in various models. Myrtillin was found to exhibit significant antidepressant activity, indicating its potential use in treating depression (Akkol, Dereli, & Ilhan, 2019).

Interaction with Ellagitannins

Research on myrtillin has also focused on its interaction with ellagitannins, particularly in the context of wine maturation. The formation of myrtillin-vescalagin hybrid pigments during red wine maturation in oak wood was studied, revealing significant changes in color properties (García-Estévez et al., 2013).

Anti-Hepatitis B Virus Properties

A virtual screening of the Indonesian Herbal Database identified myrtillin as a potential allosteric modulator of the hepatitis B virus, suggesting a new avenue for anti-HBV drug discovery (Ivonie, Yanuar, & Firdayani, 2018).

Safety And Hazards

When handling Myrtillin, it is recommended to use NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028800
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delphinidin 3-glucoside chloride

CAS RN

6906-38-3, 26984-07-6
Record name Delphinidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
638
Citations
JSB Nas - Journal of Preventive, Diagnostic and Treatment …, 2023 - journals.lww.com
… investigating the protective effects of myrtillin on Caenorhabditiselegans against pathogen-induced oxidative damage. Specifically, we explore the impact of myrtillin on the lifespan …
Number of citations: 0 journals.lww.com
I Garcia-Estevez, R Gavara… - Journal of agricultural …, 2013 - ACS Publications
… (delphinidin 3-O-glucoside)–vescalagin hybrid pigment (1-deoxyvescalagin-(1β→8)-myrtillin… determined for myrtillin. The vescalagin substitution at the C-8′ center of myrtillin entails …
Number of citations: 10 pubs.acs.org
LB Shpiner - American Journal of Physiology-Legacy …, 1928 - journals.physiology.org
… feeding the pancreatic remnant did not hypertrophy, for removal of the myrtillin was followed … , that the myrtillin prevented the hyperglycemia and the glycosuria. Feeding the dog myrtillin …
Number of citations: 4 journals.physiology.org
IAL Persson, K Persson… - Journal of agricultural …, 2009 - ACS Publications
… myrtillin chloride as shown in Figure 2 and to the anthocyanidins separately (Figure 3). The reason that V. myrtillus extract is a stronger inhibitor of ACE activity than myrtillin … and myrtillin …
Number of citations: 87 pubs.acs.org
I Garcia-Estevez, R Jacquet… - Journal of agricultural …, 2013 - ACS Publications
… In this work, the condensation reaction between myrtillin (… →8)-myrtillin (major) and 1-deoxyvescalagin-(1β→6)-myrtillin (… and compared to those of myrtillin. The hybrid pigments showed …
Number of citations: 19 pubs.acs.org
GR Pirie - Canadian Medical Association Journal, 1927 - ncbi.nlm.nih.gov
… myrtillin it cannot yet be stated with lertainty that such regeneration is entirelv due to the myrtillin. … Allen in his paper reports on 81 cases of diabetes in the human treated with myrtillin. In …
Number of citations: 3 www.ncbi.nlm.nih.gov
FM Allen - Canadian Medical Association Journal, 1927 - ncbi.nlm.nih.gov
… Myrtillin is entirely different both chemically and physiologically from insulin. Even the … when the myrtillin is given orally and the dextrose intravenously or vice versa. Myrtillin appears to …
Number of citations: 16 www.ncbi.nlm.nih.gov
JC MEAKINS - Elsevier
… by myrtillin. If only one-fiftieth of the pancreas is left the animals cannot survive even with myrtillin. … with insulin or diet, and then to give myrtillin and then watch for gradual building up of …
Number of citations: 0 www.sciencedirect.com
TAD REMEDY - ncbi.nlm.nih.gov
… The myrtillin-treated dogs are generally superior to insulin-treated dogs. Life can be … by myrtillin. If only one-fiftieth of the pancreas is left the animals cannot survive even with myrtillin. …
Number of citations: 2 www.ncbi.nlm.nih.gov
GE Ignacio, G Raquel, AE Cristina, Q Stéphane… - 2013
Number of citations: 0

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